molecular formula C16H22BrFN2O2 B1321069 tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate CAS No. 460094-96-6

tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate

Cat. No.: B1321069
CAS No.: 460094-96-6
M. Wt: 373.26 g/mol
InChI Key: FMBAGTCXKXRCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a benzyl group that is further substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction where the piperazine nitrogen attacks a benzyl halide, such as 2-bromo-4-fluorobenzyl chloride.

    Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected by reacting it with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms on the benzyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzyl position, to form various derivatives.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can produce benzyl alcohols or carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The piperazine ring is a common motif in many pharmaceuticals, and the presence of bromine and fluorine atoms can enhance biological activity and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(3-bromo-2-fluorobenzyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-chlorobenzyl)piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group. This unique substitution pattern can influence the compound’s reactivity and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

tert-butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBAGTCXKXRCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609630
Record name tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460094-96-6
Record name tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.